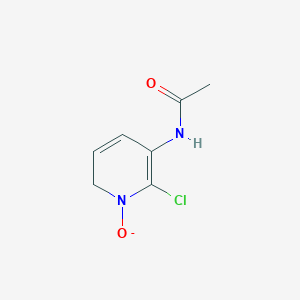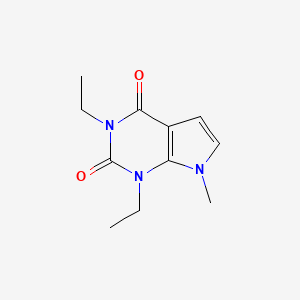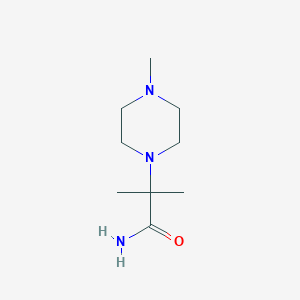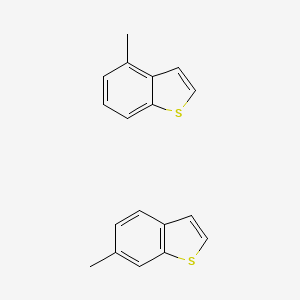
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide is a quaternary ammonium compound with the molecular formula C11H19NO2. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and two methyl groups attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide can be synthesized through the quaternization of dimethylaminoethanol with benzyl chloride, followed by neutralization with a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The reaction can be represented as follows:
C6H5CH2Cl+HOCH2CH2N(CH3)2→C6H5CH2N(CH3)2CH2CH2OH+HCl
The resulting quaternary ammonium chloride is then treated with sodium hydroxide to form the hydroxide salt:
C6H5CH2N(CH3)2CH2CH2OH+NaOH→C6H5CH2N(CH3)2CH2CH2OH(OH)+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is typically ensured through recrystallization and purification steps.
化学反应分析
Types of Reactions
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding alkyl derivatives.
Substitution: The hydroxide ion can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and tosylates under basic conditions.
Major Products
Oxidation: Benzyl(2-hydroxyethyl)dimethylammonium carboxylate.
Reduction: Benzyl(2-hydroxyethyl)dimethylammonium alkane.
Substitution: Various substituted quaternary ammonium compounds.
科学研究应用
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide is utilized in several scientific research fields:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Medicine: Investigated for its potential antimicrobial properties and use in disinfectants.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
作用机制
The mechanism of action of Benzyl(2-hydroxyethyl)dimethylammonium hydroxide involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, causing denaturation and loss of function. The molecular targets include membrane lipids and protein thiol groups.
相似化合物的比较
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and in DNA extraction protocols.
Tetrabutylammonium hydroxide: Commonly used as a strong base in organic synthesis.
Uniqueness
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide is unique due to its specific combination of a benzyl group and a hydroxyethyl group, which imparts distinct physicochemical properties. Its ability to act as both a surfactant and a phase transfer catalyst makes it versatile in various applications.
属性
CAS 编号 |
33667-47-9 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC 名称 |
benzyl-(2-hydroxyethyl)-dimethylazanium;hydroxide |
InChI |
InChI=1S/C11H18NO.H2O/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H2/q+1;/p-1 |
InChI 键 |
TVVUHQXSPNKNOA-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(CCO)CC1=CC=CC=C1.[OH-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


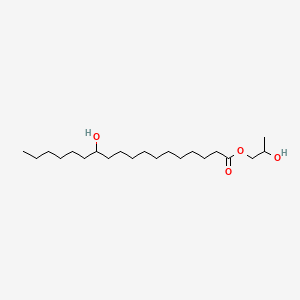

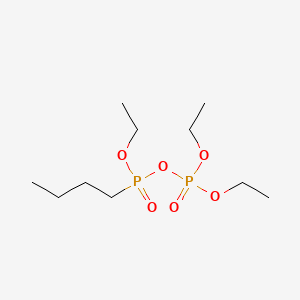
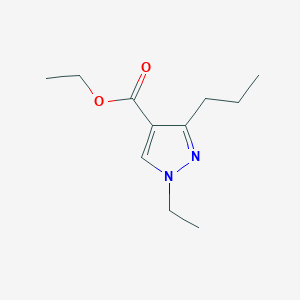
![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)
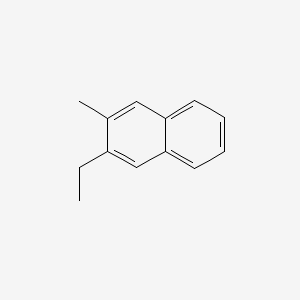
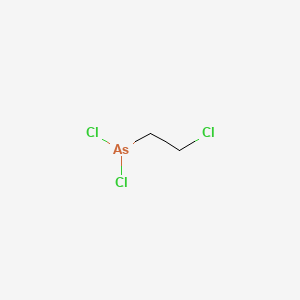

![4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene](/img/structure/B13816118.png)
